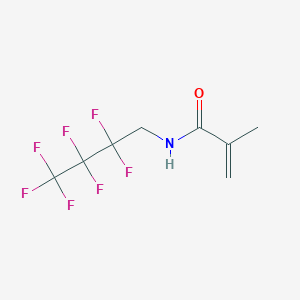

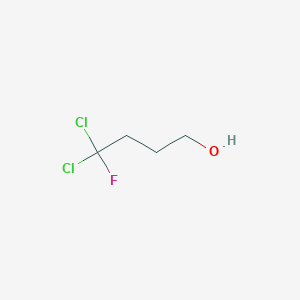

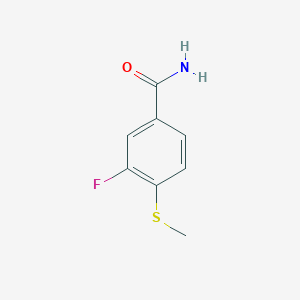

![molecular formula C15H9ClF3N3O4 B3040827 N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide CAS No. 243644-32-8](/img/structure/B3040827.png)

N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide

Übersicht

Beschreibung

“N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide” is a complex organic compound. It contains a trifluoromethyl group (CF3), which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . It also contains a benzoyl group (C6H5CO-), which is a functional group composed of a benzene ring connected to a carbonyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide” would depend on its structure. For example, 4-(Trifluoromethyl)benzoyl chloride, a similar compound, is a combustible liquid that causes severe skin burns and eye damage .

Wirkmechanismus

Target of Action

The primary targets of N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is essential for transmitting signals in the nervous system.

Mode of Action

N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide interacts with AChE and BuChE by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound may work as non-covalent inhibitors that are placed in close proximity to the active site triad .

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic pathway. This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting the breakdown of acetylcholine, the compound enhances cholinergic transmission .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its lipophilicity, water solubility, and stability .

Result of Action

The result of the compound’s action is an enhancement of cholinergic transmission due to the increased concentration of acetylcholine. This can have various effects on the body, depending on the specific location and function of the cholinergic neurons involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets . Additionally, the presence of other substances can influence the compound’s absorption and distribution within the body .

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazideohydrazide in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various types of experiments such as cell culture, microbiology, and plant biology. However, one limitation is its potential toxicity, which requires careful handling and disposal.

Zukünftige Richtungen

There are many potential future directions for research on N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazideohydrazide. In medicine, further studies could investigate its potential as a chemotherapeutic agent and its effects on different types of cancer cells. In agriculture, research could focus on optimizing its use as a plant growth regulator and pesticide. In environmental science, studies could explore its potential as a sensor for detecting other types of pollutants in water. Overall, N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazideohydrazide has shown promising results in various fields and has the potential for further development and application.

Wissenschaftliche Forschungsanwendungen

N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazideohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazideohydrazide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been reported to have antimicrobial and antifungal properties. In agriculture, N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazideohydrazide has been used as a plant growth regulator and as a pesticide. In environmental science, N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazideohydrazide has been investigated for its potential use as a sensor for detecting heavy metals in water.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are crucial for neurotransmission . The inhibition of these enzymes is achieved through non-covalent interactions, placing the compound in close proximity to the active site triad . Additionally, N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide exhibits antimicrobial activity against Mycobacterium tuberculosis and nontuberculous mycobacteria .

Cellular Effects

N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of acetylcholinesterase and butyrylcholinesterase affects cholinergic signaling, which can alter neurotransmission and impact neuronal function . Furthermore, its antimicrobial properties suggest that it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in microbial cells .

Molecular Mechanism

The molecular mechanism of N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide involves its binding interactions with biomolecules and enzyme inhibition. The compound’s trifluoromethyl and nitro groups contribute to its binding affinity and specificity for acetylcholinesterase and butyrylcholinesterase . By occupying the active site of these enzymes, the compound prevents the hydrolysis of acetylcholine and butyrylcholine, leading to increased levels of these neurotransmitters in the synaptic cleft . This mechanism of action is crucial for its potential therapeutic applications in treating neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that the compound can maintain its inhibitory effects on acetylcholinesterase and butyrylcholinesterase for extended periods, although gradual degradation may reduce its potency . Additionally, prolonged exposure to the compound may lead to adaptive cellular responses, such as changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase and butyrylcholinesterase without causing significant toxicity . At higher doses, toxic effects such as neurotoxicity, hepatotoxicity, and gastrointestinal disturbances have been observed . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolism may involve phase I and phase II biotransformation reactions, such as oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, distribution, and elimination . Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications and toxicity .

Transport and Distribution

The transport and distribution of N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide within cells and tissues are mediated by transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific tissues . Transporters such as P-glycoprotein may influence its distribution and efflux from cells . Understanding the compound’s transport and distribution is essential for optimizing its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the endoplasmic reticulum or mitochondria may influence its interactions with enzymes and other biomolecules . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-chloro-5-nitro-N'-[4-(trifluoromethyl)benzoyl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF3N3O4/c16-12-6-5-10(22(25)26)7-11(12)14(24)21-20-13(23)8-1-3-9(4-2-8)15(17,18)19/h1-7H,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMFHCIXCIPQOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

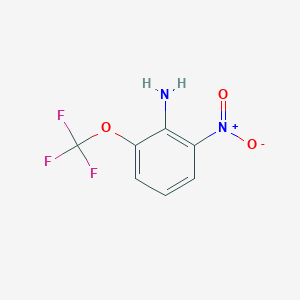

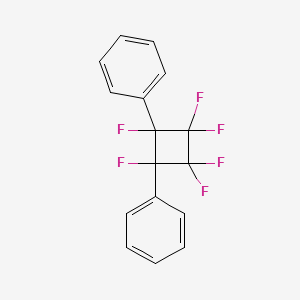

![(3aR,5S,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B3040750.png)

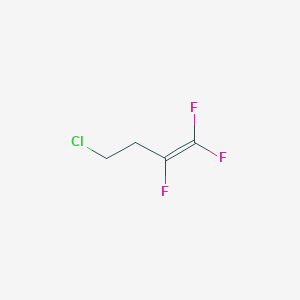

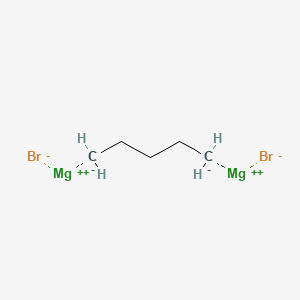

![Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate](/img/structure/B3040753.png)

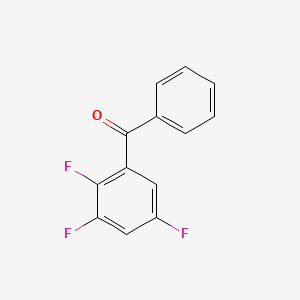

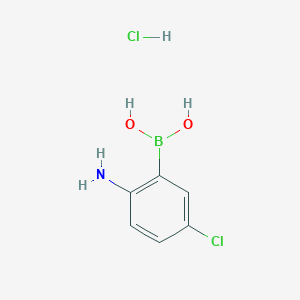

![1,3-diphenyl-1H-[1,2,3]triazolo[1,5-a]quinolin-10-ium tetrafluoroborate](/img/structure/B3040760.png)

![Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate](/img/structure/B3040766.png)